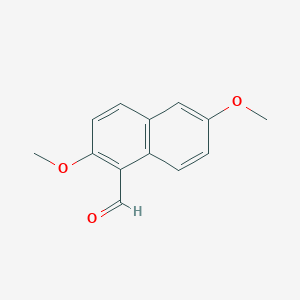![molecular formula C13H18ClNO4 B8656863 4-{[2-(4-Morpholinyl)ethyl]oxy}benzoic acid hydrochloride CAS No. 84449-78-5](/img/structure/B8656863.png)
4-{[2-(4-Morpholinyl)ethyl]oxy}benzoic acid hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-{[2-(4-Morpholinyl)ethyl]oxy}benzoic acid hydrochloride is a chemical compound with the molecular formula C13H17NO4.HCl It is known for its unique structure, which includes a benzoic acid moiety linked to a morpholine ring via an ethoxy bridge
Méthodes De Préparation
The synthesis of 4-{[2-(4-Morpholinyl)ethyl]oxy}benzoic acid hydrochloride typically involves the reaction of 4-hydroxybenzoic acid with 2-(4-morpholinyl)ethyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures. The product is then purified and converted to its hydrochloride salt by treatment with hydrochloric acid .
Analyse Des Réactions Chimiques
4-{[2-(4-Morpholinyl)ethyl]oxy}benzoic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the benzoic acid moiety to benzyl alcohol derivatives.
Applications De Recherche Scientifique
4-{[2-(4-Morpholinyl)ethyl]oxy}benzoic acid hydrochloride has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential interactions with biological macromolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent due to its unique structure and reactivity.
Industry: It is used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 4-{[2-(4-Morpholinyl)ethyl]oxy}benzoic acid hydrochloride involves its interaction with specific molecular targets. The morpholine ring can interact with various enzymes and receptors, potentially modulating their activity. The benzoic acid moiety can participate in hydrogen bonding and other interactions, influencing the compound’s overall biological activity .
Comparaison Avec Des Composés Similaires
Similar compounds to 4-{[2-(4-Morpholinyl)ethyl]oxy}benzoic acid hydrochloride include:
4-(2-Morpholin-4-yl-ethoxy)benzoic acid: This compound shares a similar structure but lacks the hydrochloride salt form.
Benzoic acid, 4-[2-(4-morpholinyl)ethoxy]-, hydrochloride: This is essentially the same compound but may be referred to differently in various contexts. The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Propriétés
Numéro CAS |
84449-78-5 |
|---|---|
Formule moléculaire |
C13H18ClNO4 |
Poids moléculaire |
287.74 g/mol |
Nom IUPAC |
4-(2-morpholin-4-ylethoxy)benzoic acid;hydrochloride |
InChI |
InChI=1S/C13H17NO4.ClH/c15-13(16)11-1-3-12(4-2-11)18-10-7-14-5-8-17-9-6-14;/h1-4H,5-10H2,(H,15,16);1H |
Clé InChI |
GMWIASJTQKRIIR-UHFFFAOYSA-N |
SMILES canonique |
C1COCCN1CCOC2=CC=C(C=C2)C(=O)O.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2-[(3-Bromophenoxy)methyl]naphthalene](/img/structure/B8656806.png)


![2H-Pyran, tetrahydro-2-[(1-methyl-3-butynyl)oxy]-](/img/structure/B8656826.png)
![9-[4-(3-Pyrrolidin-1-yl-propoxy)-phenyl]-1,2,3,4-tetrahydro-acridine](/img/structure/B8656830.png)
![3-Fluoro-5-[4-(methylsulfanyl)oxan-4-yl]phenol](/img/structure/B8656832.png)





